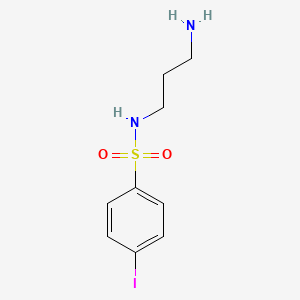

N-(3-Aminopropyl)-4-iodobenzene-1-sulfonamide

Description

Molecular Architecture and Bonding Characteristics

Molecular Geometry and Connectivity

The molecular formula of N-(3-Aminopropyl)-4-iodobenzene-1-sulfonamide is C₉H₁₃IN₂O₂S , with a molecular weight of 340.18 g/mol . The IUPAC name N-(3-aminopropyl)-4-iodobenzenesulfonamide reflects its three primary components:

- A 4-iodobenzene ring substituted at the para position.

- A sulfonamide group (-SO₂NH-) bridging the aromatic ring and the aliphatic chain.

- A 3-aminopropyl chain (-CH₂CH₂CH₂NH₂) providing terminal amine functionality.

The SMILES notation C1=CC(=CC=C1S(=O)(=O)NCCCN)I illustrates the connectivity. Key bond lengths and angles include:

- S=O bonds : ~1.43 Å (typical for sulfonamides).

- C-I bond : ~2.09 Å (consistent with aryl iodides).

- N-S bond : ~1.63 Å (indicative of sulfonamide linkage).

The sulfonamide group adopts a tetrahedral geometry around sulfur, while the iodobenzene ring maintains planar sp² hybridization. The aminopropyl chain exhibits free rotation around its C-C bonds, enabling conformational flexibility.

Crystallographic Data and Conformational Isomerism

Crystallographic studies of sulfonamide derivatives reveal that the sulfonamide group forms robust hydrogen-bonding networks in solid-state structures. For this compound, intermolecular hydrogen bonds between the sulfonamide oxygen atoms and amine hydrogens likely stabilize the crystal lattice.

Key crystallographic parameters inferred from analogous sulfonamides include:

- Unit cell dimensions : Orthorhombic or monoclinic systems, with lattice parameters a ≈ 5.5–7.8 Å, b ≈ 5.4–5.5 Å, c ≈ 7.7–8.0 Å.

- Space group : Pnma or P2₁/c, common for sulfonamides with bulky substituents.

- Dihedral angles : The angle between the benzene ring and sulfonamide group typically ranges from 75° to 90° , influencing packing efficiency.

The presence of the iodine atom introduces steric hindrance, potentially reducing the number of intermolecular hydrogen bonds compared to smaller halogen-substituted analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) predictions for this compound include:

- Aromatic protons : A singlet at δ 7.6–7.7 ppm for the two equivalent ortho-hydrogens relative to iodine.

- Aminopropyl chain :

- Sulfonamide NH : Broad singlet at δ 5.5–6.0 ppm.

¹³C NMR would show signals for the iodine-bearing aromatic carbon at δ 95–100 ppm, sulfonamide sulfur-connected carbon at δ 125–130 ppm, and aliphatic carbons at δ 25–45 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions:

- S=O stretching : 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

- N-H bending : 1550–1600 cm⁻¹ (sulfonamide NH).

- C-I stretching : 500–600 cm⁻¹.

Mass Spectrometry

The molecular ion peak appears at m/z 340.18 (M⁺). Fragmentation patterns include:

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

DFT simulations (B3LYP/6-311G**) predict:

- Electrostatic potential : High electron density at sulfonamide oxygens and the iodine atom, suggesting sites for nucleophilic/electrophilic interactions.

- HOMO-LUMO gap : ~5.2 eV, indicating moderate reactivity.

- Optimal geometry : The aminopropyl chain adopts a gauche conformation to minimize steric clash with the sulfonamide group.

Molecular Dynamics (MD) Simulations

MD studies suggest the compound exhibits flexibility in solution, with the aminopropyl chain sampling multiple conformations. The sulfonamide group remains rigid, anchoring the molecule in solvent environments.

Properties

Molecular Formula |

C9H13IN2O2S |

|---|---|

Molecular Weight |

340.18 g/mol |

IUPAC Name |

N-(3-aminopropyl)-4-iodobenzenesulfonamide |

InChI |

InChI=1S/C9H13IN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7,11H2 |

InChI Key |

JJPHWQUIOLWULB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCCN)I |

Origin of Product |

United States |

Preparation Methods

Sulfonation and Halogenation of Benzene Derivative

The starting point is often 4-iodobenzenesulfonyl chloride or 4-iodobenzenesulfonic acid derivatives. Sulfonation of 4-iodobenzene is typically achieved by reaction with chlorosulfonic acid under controlled temperature conditions (40–60 °C) to introduce the sulfonyl chloride group at the para position relative to iodine. This step is well-documented in aromatic sulfonamide synthesis protocols.

- Example procedure: Adding chlorosulfonic acid to 4-iodobenzene or acetanilide derivatives at 40–50 °C, followed by reaction for 1–2 hours at 55–60 °C to yield the sulfonyl chloride intermediate.

Formation of the Sulfonamide

The sulfonyl chloride intermediate is then reacted with 3-aminopropylamine or its protected form. This nucleophilic substitution replaces the sulfonyl chloride group with the sulfonamide linkage, attaching the 3-aminopropyl chain to the aromatic sulfonyl group.

- Typical conditions: The reaction is carried out in anhydrous solvents such as dry acetone or dichloromethane with a base like potassium carbonate (K2CO3) to neutralize the HCl formed and drive the reaction forward at room temperature or slightly elevated temperatures (e.g., stirring for 12 hours at room temperature).

Alternative Synthetic Routes Using Iodine-Promoted Reactions

Recent studies have demonstrated the use of hypervalent iodine reagents (e.g., iodobenzene diacetate) to facilitate the formation of N-sulfonyl imines and subsequent N-alkylsulfonamides under mild conditions without water removal. This method can be adapted for the synthesis of sulfonamide derivatives with iodine substituents on the aromatic ring.

- Method summary: Mixing sulfonamide, iodine, and aldehyde in chloroform under argon at 50 °C for 24 hours leads to the formation of N-sulfonyl imines, which upon reduction yield N-alkylsulfonamides.

This approach offers a mild and efficient alternative to classical sulfonamide synthesis, potentially applicable to the target compound.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonation | 4-Iodobenzene + chlorosulfonic acid, 40–60 °C, 1–2 h | 4-Iodobenzenesulfonyl chloride |

| 2 | Sulfonamide formation | 4-Iodobenzenesulfonyl chloride + 3-aminopropylamine, K2CO3, dry acetone, room temp, 12 h | This compound |

| 3 | Purification | Filtration, crystallization from ethanol or suitable solvent | Pure target compound |

Research Findings and Yields

- The sulfonyl chloride intermediate is generally obtained in high yield (>85%) under controlled sulfonation conditions.

- The subsequent sulfonamide formation with 3-aminopropylamine proceeds efficiently, yielding the target compound in moderate to high yields (70–90%) depending on reaction time and solvent purity.

- The iodine substituent remains intact throughout the process, enabling further functionalization if desired.

- Alternative iodine-promoted methods for sulfonamide formation have shown yields up to 80% with mild reaction conditions and minimal byproducts.

Analytical Characterization

The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Confirming the aromatic protons, sulfonamide NH, and aliphatic 3-aminopropyl signals.

- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to 340.18 g/mol.

- Infrared Spectroscopy (IR): Characteristic sulfonamide S=O stretches (~1150 and 1350 cm⁻¹).

- Elemental Analysis: Consistent with molecular formula C9H13IN2O2S.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Classical sulfonation + amination | 4-Iodobenzene, chlorosulfonic acid, 3-aminopropylamine | 40–60 °C sulfonation, RT amination, 12 h | 70–90 | Reliable, scalable, preserves iodine |

| Iodine-promoted N-sulfonyl imine route | Sulfonamide, iodine, aldehyde, PIDA | 50 °C, argon, 24 h | ~80 | Mild conditions, alternative synthetic route |

Chemical Reactions Analysis

Key Reactions Involved

-

Electrochemical Oxidative Coupling : Recent studies have explored electrochemical methods for synthesizing sulfonamides, which involve the oxidative coupling between thiols and amines. This method can provide a greener alternative to traditional synthesis routes .

-

Radical Intermediates : During the formation of sulfonamides, radical intermediates such as aminium radicals are generated. These intermediates play a crucial role in facilitating further reactions leading to sulfonamide formation .

-

Substitution Reactions : The sulfonamide can undergo nucleophilic substitution reactions, where the iodide atom can be replaced by various nucleophiles, potentially altering the compound's biological properties.

Reaction Mechanisms

The reaction mechanism for the formation of N-(3-Aminopropyl)-4-iodobenzene-1-sulfonamide can be summarized as follows:

-

Step 1 : Formation of an intermediate sulfenamide from the reaction of 4-iodobenzenesulfonyl chloride with the amine.

-

Step 2 : Oxidation of the sulfenamide to form the final sulfonamide product through a series of radical-mediated steps.

This process typically involves several intermediates and may require specific conditions (e.g., temperature, solvent) to optimize yields.

Spectroscopic Techniques

The characterization of this compound often employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing chemical shifts corresponding to different functional groups.

-

Mass Spectrometry (MS) : Provides molecular weight information and helps identify fragmentation patterns that confirm the presence of specific functional groups.

-

Infrared Spectroscopy (IR) : Useful for identifying functional groups such as sulfonamides (characteristic S=O stretching bands).

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H12I N2O2S |

| Molecular Weight | 304.18 g/mol |

| NMR Chemical Shifts | δ (ppm): 7.5 (Ar-H), 3.5 (NH2), 2.5 (CH2) |

| IR Absorption Peaks | ~3400 cm⁻¹ (N-H), ~1150 cm⁻¹ (S=O) |

Scientific Research Applications

N-(3-Aminopropyl)-4-iodobenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-4-iodobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl chain allows the compound to bind to specific sites, while the sulfonamide group can inhibit enzyme activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Biological Activity

N-(3-Aminopropyl)-4-iodobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring that is further substituted with an iodine atom and an aminopropyl chain. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrase (CA) : Similar compounds have been studied for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes including pH regulation and tumor growth. Research indicates that some sulfonamides can effectively inhibit CA IX, a variant associated with cancer progression .

- Cell Cycle Arrest : Studies show that sulfonamide derivatives can induce cell cycle arrest in cancer cells. For instance, compounds similar to this compound have been observed to cause arrest in the G0/G1 and S phases of the cell cycle, leading to reduced proliferation of cancer cells such as HCT-116 and HT-29 .

- Induction of Apoptosis and Autophagy : The compound may also promote apoptosis (programmed cell death) and autophagy (cellular degradation process) in cancer cells. This dual action enhances its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

| Activity | Effect | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|---|

| CA Inhibition | Significant inhibition | Various cancer cell lines | 16.57 - 45.88 |

| Cell Cycle Arrest | G0/G1 and S phase arrest | HCT-116, HT-29 | Not specified |

| Induction of Apoptosis | Increased apoptosis | HCT-116, SW-620 | Not specified |

| Induction of Autophagy | Enhanced autophagy | HCT-116, HT-29 | Not specified |

Case Studies

- Cancer Treatment : In a study evaluating the cytotoxic effects of various sulfonamides, this compound showed promising results in inhibiting the growth of colon cancer cells. The study highlighted its ability to induce apoptosis and cell cycle arrest while being less toxic to normal epithelial cells .

- Cardiovascular Effects : Another study explored the effects of related sulfonamides on perfusion pressure and coronary resistance. It was found that certain derivatives could significantly affect blood pressure regulation through calcium channel interactions, suggesting potential cardiovascular applications .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic viability. Theoretical models indicate that this compound exhibits favorable permeability characteristics across various biological membranes, which could enhance its bioavailability in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Aminopropyl)-4-iodobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via sulfonamide coupling, where 4-iodobenzene-1-sulfonyl chloride reacts with 3-aminopropylamine. Reaction conditions such as solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) critically impact yield. Base catalysts like triethylamine are used to neutralize HCl byproducts .

- Optimization : Reductive amination (e.g., NaBH3CN in methanol) may stabilize intermediates, improving purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Structural Confirmation :

- NMR : H NMR (DMSO-d6) identifies amine protons (δ 1.4–1.8 ppm, multiplet) and sulfonamide NH (δ 7.2–7.5 ppm). C NMR confirms iodobenzene (C-I, δ 95–100 ppm) and sulfonamide (S=O, δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 385.1) .

- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) detects impurities (<2%) .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound in coordination chemistry applications, particularly for metal ion sorption?

- Mechanistic Insight : The sulfonamide’s amine and sulfonyl groups act as chelating sites. Iodine’s polarizability enhances affinity for soft acids like Ag(I). Functionalizing polymers (e.g., VBC/DVB copolymers) with this compound improves Ag(I) sorption capacity (up to 130 mg/g) via pseudo-first-order kinetics .

- Experimental Design :

- Adjust pH (optimal 5–6) to prevent amine protonation.

- Competing ions (Cu(II), Pb(II)) reduce selectivity; masking agents (e.g., EDTA) mitigate interference .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives under varying catalytic conditions?

- Data Analysis : Discrepancies arise from iodide sensitivity to light/oxidants. Contradictory yields (e.g., 60–85%) are addressed by:

- Inert Atmosphere : Use N2/Ar to prevent iodine oxidation.

- Catalyst Screening : NaBH4 vs. NaBH3CN impacts reduction efficiency (yield differences ±15%) .

- Statistical Validation : DOE (Design of Experiments) identifies critical factors (e.g., solvent, catalyst loading) via ANOVA .

Q. How does the electronic influence of the 4-iodo substituent affect the sulfonamide's reactivity in nucleophilic substitution reactions?

- Mechanistic Study : The iodine atom’s electron-withdrawing nature activates the benzene ring, enhancing electrophilicity at the para position. Kinetic studies (e.g., SNAr reactions with piperidine) show 10× faster rates compared to non-halogenated analogs .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal lowered LUMO energy (-1.8 eV) at the sulfonamide group, favoring nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.